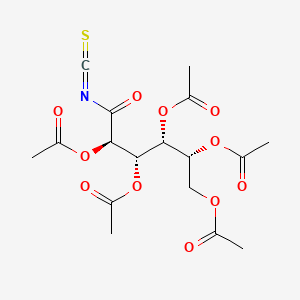
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate is a complex organic compound characterized by its unique structure, which includes multiple acetyl groups and an isothiocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate typically involves the acetylation of D-glucose derivatives. One common method includes the selective anomeric synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the isothiocyanate group, leading to different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl and isothiocyanate groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose, 2,3,4,5,6-pentaacetate: This compound is similar in structure but lacks the isothiocyanate group.
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated glucose derivative used in organic synthesis.
Eigenschaften
CAS-Nummer |
58314-42-4 |
|---|---|
Molekularformel |
C17H21NO11S |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-isothiocyanato-6-oxohexyl] acetate |
InChI |
InChI=1S/C17H21NO11S/c1-8(19)25-6-13(26-9(2)20)14(27-10(3)21)15(28-11(4)22)16(29-12(5)23)17(24)18-7-30/h13-16H,6H2,1-5H3/t13-,14-,15+,16-/m1/s1 |
InChI-Schlüssel |
BRIVTLBDKGIQQB-LVQVYYBASA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C(C(C(C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




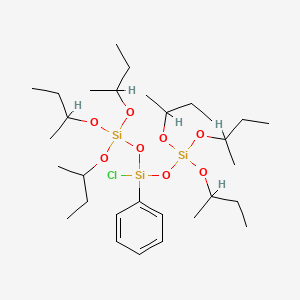
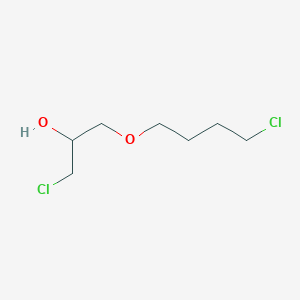
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
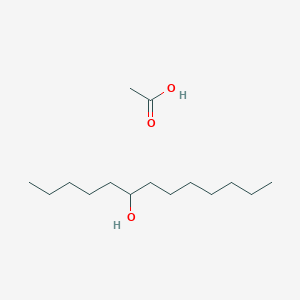
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)



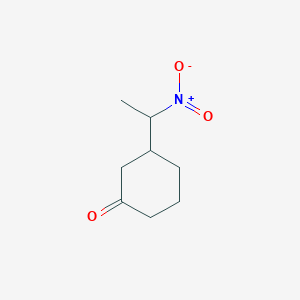
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
